N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine
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Description
N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications
Expedient Synthesis of N-Methyl- and N-Alkylamines
One area of application involves the synthesis of N-methyl- and N-alkylamines, which are crucial in the production of life-science molecules. An expedient reductive amination process using nitrogen-doped, graphene-activated Co3O4-based catalysts highlights a method for synthesizing these amines. This cost-efficient protocol allows for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, showcasing the potential for synthesizing complex molecules including structures related to N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine (Senthamarai et al., 2018).
Synthesis of Schiff’s Bases and Azetidinones
Another application is seen in the synthesis and pharmacological evaluation of Schiff’s bases and azetidinones, which have shown potential as antidepressant and nootropic agents. This process involves the novel methods of stirring and sonication, indicating a pathway for synthesizing compounds that may share structural similarities or functional groups with this compound (Thomas et al., 2016).
Controlled Radical Polymerization
The controlled radical polymerization of methacrylates using nitroxide adducts showcases the application in polymer science, potentially relevant for the development of new materials with unique properties. Such methodologies could be adapted for compounds with similar chemical complexities (Ansong et al., 2009).
Selective Functionalization of sp3 C-H Bonds
Selective functionalization of sp3 C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) illustrates the chemical versatility and potential for modifying compounds, possibly including those structurally related to this compound. This method offers a route to diversify the functionality of complex molecules (Shu et al., 2009).
Kinetics and Mechanism of Aminolysis
The study of the kinetics and mechanism of the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines provides insight into reaction mechanisms that could be applicable to the functionalization and synthesis of complex amines, including those related to the compound of interest (Castro et al., 1999).
Properties
IUPAC Name |
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-16-6-4-5-15(12-16)19(24)27-21-13-14-7-8-17(18(11-14)23(25)26)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2/b21-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRFIOJCZHPDP-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.